Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate
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Overview
Description
Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate is a chemical compound with a unique structure that includes a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,3-diaminopyrazine with methyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile: This compound has a similar structure but with nitrile groups instead of the carboxylate group.
Methyl 4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate: This compound has a similar pyrazine ring structure but differs in the position of the methyl group.
Uniqueness
Methyl 5-methyl-6-oxo-1,6-dihydropyrazine-2-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 5-methyl-6-oxo-1H-pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(10)9-5(3-8-4)7(11)12-2/h3H,1-2H3,(H,9,10) |
InChI Key |
BXAHLPWLACWUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(NC1=O)C(=O)OC |
Origin of Product |
United States |
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